

The Discovery and Development of Vorasidenib (AG-881): A Technical Guide

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Compound of Interest

Compound Name: AG-881

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Executive Summary

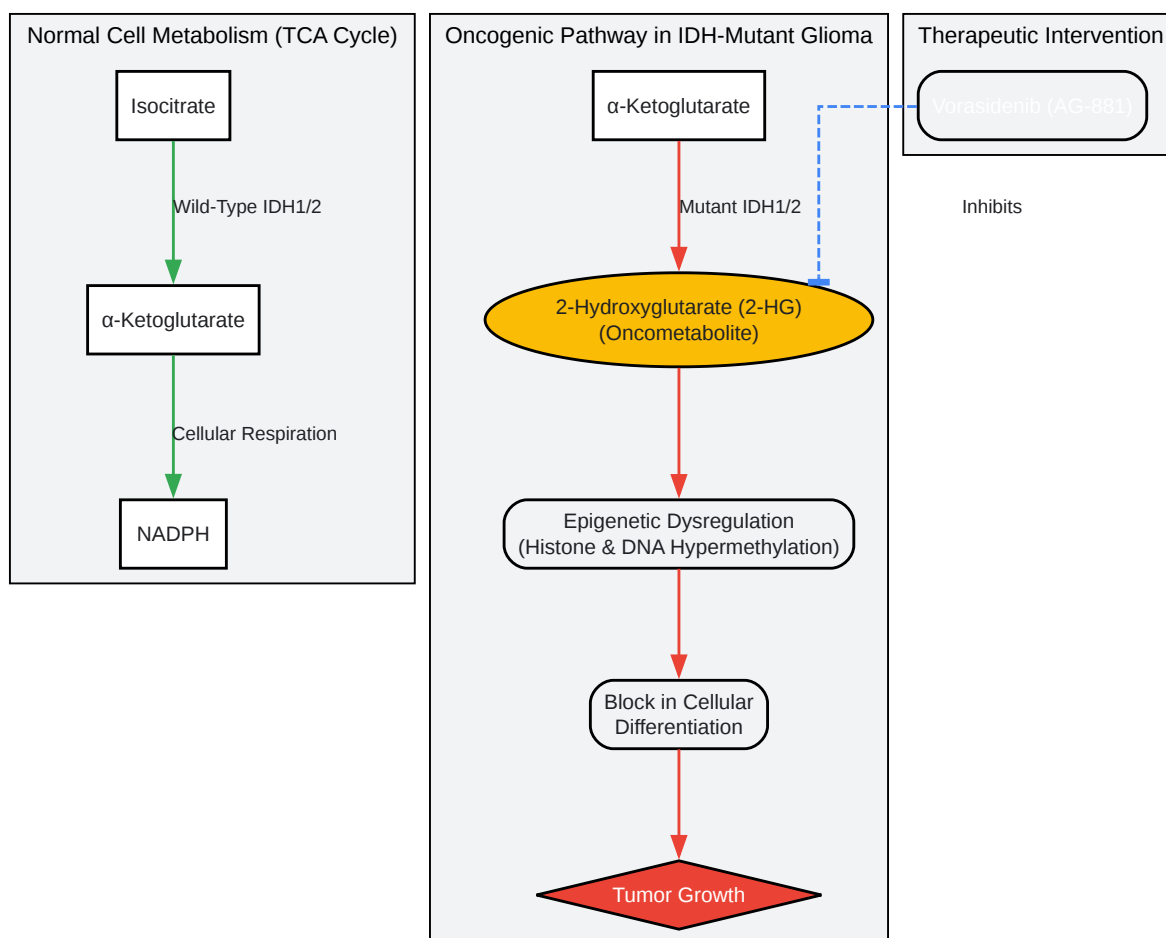
Vorasidenib (formerly **AG-881**) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which in turn promotes tumor growth.[2][3] Vorasidenib was specifically designed to cross the blood-brain barrier and target these mutant enzymes, thereby reducing 2-HG levels and delaying tumor progression.[4][5][6] The pivotal Phase 3 INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[1][7][8] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vorasidenib.

Mechanism of Action

Mutations in IDH1 and IDH2 confer a neomorphic enzymatic function, the conversion of α -ketoglutarate (α -KG) to 2-HG.[9] The accumulation of this oncometabolite is implicated in oncogenesis through the dysregulation of epigenetic processes and interference with cellular differentiation.[10][11] Vorasidenib is a potent inhibitor of these mutant IDH enzymes, blocking

the production of 2-HG and thereby promoting cellular differentiation and inhibiting tumor cell proliferation.[9][12][13] Clinical studies have confirmed that Vorasidenib can reduce 2-HG levels by over 90% in IDH-mutant gliomas.[4][14]

Below is a diagram illustrating the IDH signaling pathway and the mechanism of action of Vorasidenib.



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Caption: Signaling pathway of mutant IDH and Vorasidenib action.

Preclinical Development

The development of Vorasidenib was driven by the need for a brain-penetrant IDH inhibitor, as earlier compounds like ivosidenib and enasidenib showed limited central nervous system

exposure.[4] The lead optimization process focused on improving brain-to-plasma ratios while maintaining potent dual inhibition of mutant IDH1 and IDH2.[15]

Quantitative Preclinical Data

The following tables summarize key in vitro and in vivo preclinical data for Vorasidenib.

Table 1: In Vitro Efficacy of Vorasidenib

Cell Line/Enzyme	IDH Mutation	Assay	IC ₅₀ (nM)
IDH1	R132C, G, H, or S	2-HG Inhibition	0.04 - 22[16]
IDH2	R140Q	2-HG Inhibition	7 - 14[16]
IDH2	R172K	2-HG Inhibition	130[16]
U-87 MG pLVX-IDH2 R140Q-neo	IDH2 R140Q	Antiproliferative	<50[17]
HT-1080	IDH1 R132C	Antiproliferative	<50[17]

| TS603 (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50[17] |

Table 2: In Vivo Efficacy of Vorasidenib in Mouse Models

Model	Parameter	Result
HT1080 (mIDH1-R132C) Xenograft	Tumor 2-HG Reduction (at ≥30 mg/kg BID)	>96%[18]
U87 (mIDH2-R140Q) Xenograft	Tumor 2-HG Reduction (at ≥30 mg/kg BID)	>96%[18]

| Orthotopic Glioma (mIDH1-R132H) | Brain Tumor 2-HG Reduction (at ≥0.1 mg/kg) | >97%[18]
|

Table 3: Preclinical Pharmacokinetics of Vorasidenib

Species	Brain-to-Plasma Ratio (AUC _{0-24hr})	Total Body Plasma Clearance
Mice	0.62 - 1.96[8]	0.406 L/hr/kg[18]

| Rats | 1.11 - 1.48[8] | 0.289 L/hr/kg[18] |

Clinical Development

The clinical development of Vorasidenib has progressed through Phase 1 studies to a pivotal Phase 3 trial, demonstrating its safety and efficacy in patients with IDH-mutant gliomas.

Phase 1 Studies

Phase 1 trials (such as NCT02481154) established the safety, pharmacokinetics, and preliminary efficacy of Vorasidenib in patients with IDH-mutant gliomas.[6][19] These studies showed that Vorasidenib was well-tolerated and effectively reduced 2-HG levels in tumors.[19] A perioperative Phase 1 trial (NCT03343197) further confirmed a greater than 90% reduction in tumor 2-HG concentrations.[14]

Phase 3 INDIGO Trial

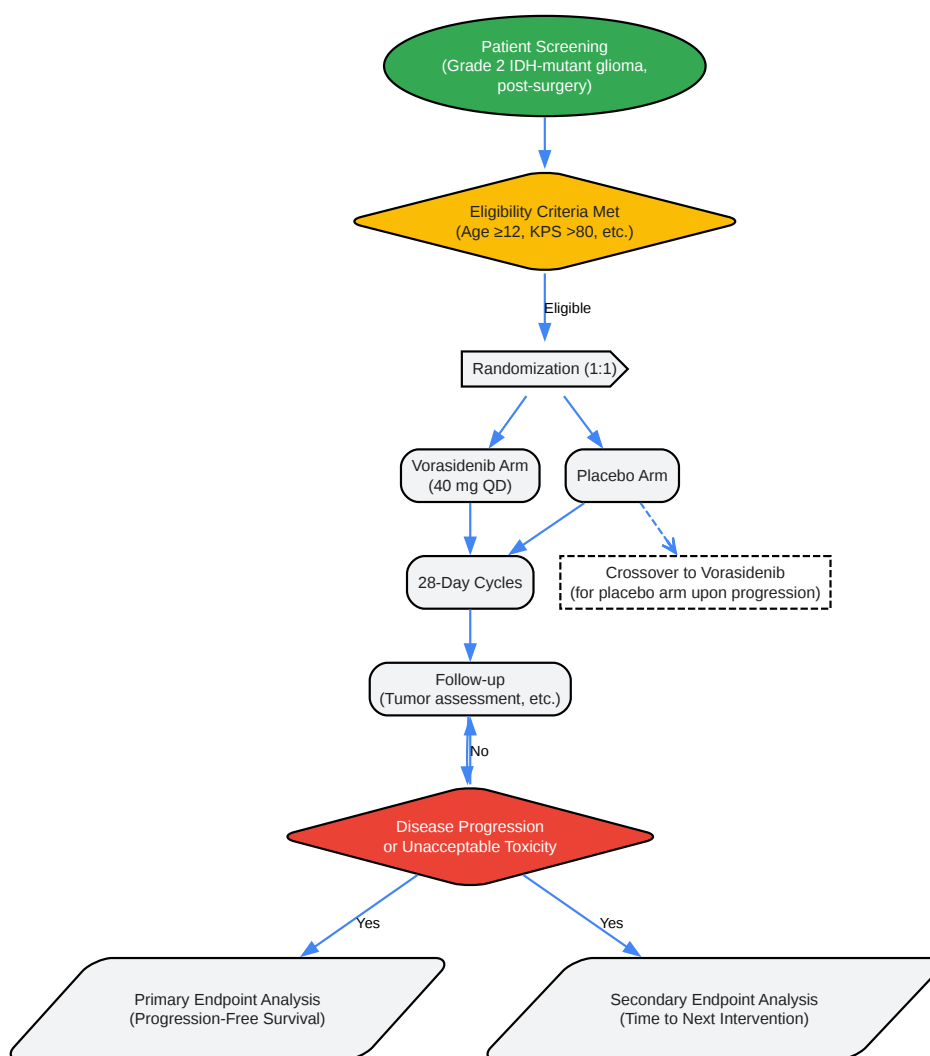
The INDIGO trial (NCT04164901) was a global, randomized, double-blind, placebo-controlled study that served as the basis for the approval of Vorasidenib.[7][8]

Table 4: INDIGO Trial (NCT04164901) Design

Parameter	Description
Study Design	Phase 3, multicenter, randomized (1:1), double-blind, placebo-controlled [7] [20]
Patient Population	Patients (≥ 12 years) with residual or recurrent Grade 2 glioma (oligodendroglioma or astrocytoma) with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment. [7] [20]
Intervention	Vorasidenib 40 mg orally once daily or matching placebo. [7] [20]
Primary Endpoint	Radiographic Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC). [7] [20]

| Key Secondary Endpoint | Time to Next Intervention (TTNI).[\[7\]](#)[\[20\]](#) |

The following diagram illustrates the workflow of the INDIGO clinical trial.



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Caption: Workflow of the INDIGO Clinical Trial.

Clinical Efficacy and Safety

The INDIGO trial demonstrated a significant improvement in outcomes for patients treated with Vorasidenib compared to placebo.

Table 5: INDIGO Trial Efficacy Results

Endpoint	Vorasidenib	Placebo	Hazard Ratio (95% CI)	p-value
Median PFS	27.7 months[2] [19]	11.1 months[2] [19]	0.39 (0.27 - 0.56)[21]	<0.0001[22]

| Median TTNi | Not Reached[8] | 17.8 months[8] | 0.26 (0.15 - 0.43)[8] | <0.0001[8] |

Table 6: Common Adverse Events (≥15%) in the INDIGO Trial

Adverse Event	Vorasidenib (%)	Placebo (%)
Fatigue	32.3[8]	31.9[8]
Headache	26.9[8]	27.0[8]
COVID-19	32.9[8]	28.8[8]
Musculoskeletal pain	N/A	N/A
Diarrhea	24.6[8]	16.6[8]
Nausea	21.6[8]	22.7[8]
Seizure	N/A	N/A
Alanine aminotransferase increased	38.9[8]	14.7[8]

| Aspartate aminotransferase increased | 28.7[8] | 8.0[8] |

Note: Data for some adverse events were not available in the provided search results.

Grade 3 or higher adverse events occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[21] An increased alanine aminotransferase level of grade 3 or higher was observed in 9.6% of patients in the Vorasidenib arm, compared to none in the placebo arm.[21]

Human Pharmacokinetics

Table 7: Human Pharmacokinetic Parameters of Vorasidenib

Parameter	Value
Bioavailability	Mean absolute bioavailability is 34%. [6]
Time to Peak Plasma Concentration (T_{max})	Median of 2 hours at steady state. [6]
Plasma Protein Binding	97% [6] [23]
Volume of Distribution	3,930 L at steady state. [4]
Brain Tumor-to-Plasma Ratio	1.6 [23]
Metabolism	Primarily by CYP1A2. [6] [23]
Elimination Route	85% in feces. [6]

| Terminal Half-life | 10 days at steady state.[\[23\]](#) |

Experimental Protocols

Biochemical Potency Evaluation

The primary biochemical potency of Vorasidenib was evaluated using the heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q.[\[24\]](#)

Cell-Based 2-HG Inhibition Assay

- Cell Culture: IDH-mutant glioma cells (e.g., patient-derived neurosphere TS603 IDH1-R132H or engineered U87MG pLVX IDH2-R140Q) are cultured.[\[24\]](#)
- Treatment: Cells are treated with varying concentrations of Vorasidenib or vehicle control.
- Sample Collection: After 48 hours of incubation, the cell culture medium is collected.[\[24\]](#)
- 2-HG Quantification: The concentration of 2-HG in the media is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[\[24\]](#)

Orthotopic Glioma Mouse Model

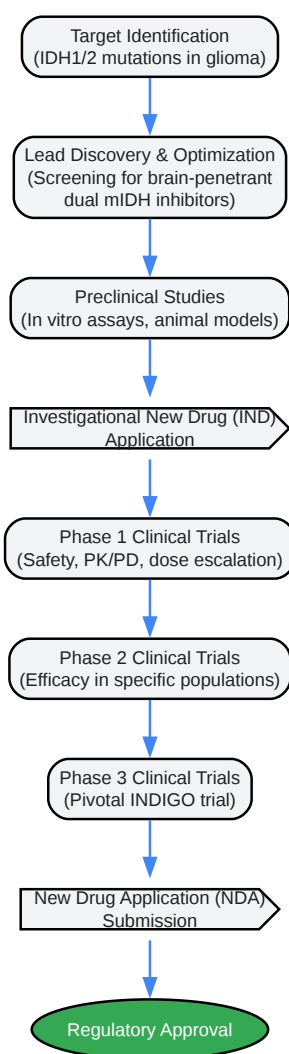
- Cell Implantation: Mice are orthotopically inoculated with IDH1-R132H grade III glioma cells (e.g., TS603).[\[24\]](#)
- Tumor Growth Monitoring: Tumor volume is monitored, for instance, by magnetic resonance imaging.[\[24\]](#)
- Treatment: Once tumors reach a specified volume, mice are treated with either vehicle or Vorasidenib (e.g., 50 mg/kg orally twice daily for 4 days).[\[24\]](#)
- Tissue Analysis: Brain tumor tissue is harvested to measure the inhibition of 2-HG production.[\[24\]](#)

2-HG Measurement in Tumor Tissue by LC-MS/MS

- Homogenization: Frozen tumor tissue samples are homogenized in a solution such as 80% methanol containing a stable isotope-labeled internal standard (e.g., 2,3,3-d3-2HG).[\[22\]](#)[\[25\]](#)
- Centrifugation: The homogenate is centrifuged to pellet proteins.[\[22\]](#)[\[25\]](#)
- Extraction: The supernatant containing the metabolites is collected.
- Analysis: The extracted sample is analyzed by LC-MS/MS, using multiple reaction monitoring (MRM) to detect the specific ion transitions for 2-HG and the internal standard.[\[25\]](#)
- Quantification: A calibration curve is used to determine the concentration of 2-HG in the tissue sample.[\[25\]](#)

Drug Discovery and Development Workflow

The journey of Vorasidenib from concept to clinical application follows a typical path for targeted cancer therapies.



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Caption: General workflow for targeted therapy development.

Conclusion

Vorasidenib represents a significant advancement in the treatment of IDH-mutant low-grade glioma, offering a targeted therapy that can substantially delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.^[1] Its development was a testament to a structured and rational drug discovery process, focusing on a clear molecular target and optimizing for key properties such as brain penetrance. The robust preclinical and clinical data package underscores its efficacy and manageable safety profile, establishing Vorasidenib as a new standard of care for this patient population.

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